molecular formula C12H10O3 B147274 1-Naphthoxyacetic acid CAS No. 2976-75-2

1-Naphthoxyacetic acid

Cat. No. B147274
CAS RN: 2976-75-2
M. Wt: 202.21 g/mol
InChI Key: GHRYSOFWKRRLMI-UHFFFAOYSA-N
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Description

1-Naphthoxyacetic acid is a synthetic compound that belongs to the class of plant growth regulators known as auxins. These compounds are structurally related to the natural plant hormone indole-3-acetic acid and are used to influence various aspects of plant growth and development. The research on 1-naphthoxyacetic acid and related compounds has focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties, as well as their biological effects on plants .

Synthesis Analysis

The synthesis of 1-naphthoxyacetic acid and its derivatives has been explored through various chemical pathways. One approach involves the Ru-catalyzed C-H activation and double alkyne annulation under air, which allows for the efficient synthesis of multisubstituted 1-naphthoic acids. This method utilizes atmospheric oxygen as the sole oxidant and is facilitated by the free carboxyl group, which enables the conversion of the products into diverse polycyclic molecules . Another synthesis route involves the creation of slow-release polymeric formulations of 1-naphthylacetic acid, which is structurally similar to 1-naphthoxyacetic acid. These formulations are synthesized by incorporating the auxin into water-soluble copolymers of acrylamide, which release the active compound during hydrolysis .

Molecular Structure Analysis

The molecular structure of 1-naphthoxyacetic acid and its analogs has been studied through various characterization techniques. For instance, a new polymorph of 1-hydroxy-2-naphthoic acid, a related compound, was discovered during failed co-crystallization experiments. This new polymorph was fully characterized, and its thermodynamic relationship with the previously reported form was established, indicating that the new form is more stable .

Chemical Reactions Analysis

1-Naphthoxyacetic acid and its derivatives undergo various chemical reactions that have been studied to understand their reactivity and potential applications. For example, the thorium complex of a related compound, 2-(1,8-dihydroxy-3,6-disulfo-2-naphthylazo)-phenoxyacetic acid, was synthesized and analyzed spectrophotometrically. The acid dissociation constants and the stability constant of the thorium complex were determined, showing the potential for analytical applications . Additionally, the oxidation reactions of 1-naphthols by lead tetraacetate in acetic acid have been detailed, providing insights into the reactivity of naphthol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthoxyacetic acid are crucial for its application as a plant growth regulator. A study on the simultaneous determination of 1-naphthylacetic acid and 2-naphthoxyacetic acid in fruit and vegetable samples by room temperature phosphorescence highlights the importance of developing sensitive and selective analytical methods for these compounds. The study describes a method that involves acidification, extraction, and enhancement of phosphorescence, resulting in the successful determination of these auxins in real samples .

Scientific Research Applications

Inhibition of Auxin-Influx

  • Scientific Field : Plant Physiology
  • Summary of Application : 1-Naphthoxyacetic acid is a specific inhibitor of auxin-influx . Auxin is a plant hormone that regulates virtually every aspect of plant growth and development . The intercellular auxin concentration gradient plays a crucial role in the regulation of auxin action .
  • Methods of Application : The auxin gradient is co-ordinately generated by auxin polar transport via auxin influx and efflux transportation and auxin metabolism including auxin biosynthesis, inactivation and degradation of auxin .
  • Results or Outcomes : The application of 1-Naphthoxyacetic acid inhibits auxin-influx, thereby affecting the auxin gradient and potentially influencing various aspects of plant growth and development .

Quantitative Determination of Sulphonamides in Meat

  • Scientific Field : Food Science
  • Summary of Application : 1-Naphthoxyacetic acid has been used as an internal standard in the quantitative determination of sulphonamides in meat .
  • Methods of Application : The method involves capillary electrophoresis with a solid-phase extraction method .
  • Results or Outcomes : The application of 1-Naphthoxyacetic acid in this context allows for the accurate measurement of sulphonamides in meat samples .

Safety And Hazards

1-Naphthoxyacetic acid is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-naphthalen-1-yloxyacetic acid
Source PubChem
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InChI

InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYSOFWKRRLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183911
Record name 1-Naphthoxyacetic acid
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Molecular Weight

202.21 g/mol
Source PubChem
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Product Name

1-Naphthoxyacetic acid

CAS RN

2976-75-2
Record name Naphthoxyacetic acid
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Record name 1-Naphthoxyacetic acid
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Record name 1-naphthyloxyacetic acid
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Record name 1-NAPHTHOXYACETIC ACID
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Synthesis routes and methods

Procedure details

To a solution of potassium hydroxide (2.98 g, 52.1 mmol) in H2O (35 mL) was added 1-naphthol (3.08 g, 21.4 mmol), followed by 2-chloroacetic acid (2.32 g, 24.7 mmol). The resulting mixture was heated at reflux for 3 h, then allowed to cool and extracted with EtOAc. The aqueous phase was made acidic by the addition of 3N HCl and extracted with EtOAc. The organic phase from the acidic extraction was washed with saturated aqueous NaCl. The solvent was removed in vacuo to provide the title compound (2.78 g, 64%).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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